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Compound of Interest

Compound Name:

Tert-butyl ((1R,4S)-4-

hydroxycyclopent-2-EN-1-

YL)carbamate

Cat. No.: B069448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, stereochemistry,

and synthesis of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, a key chiral

building block commonly referred to as Boc-aminocyclopentenol. This versatile intermediate is

of significant interest in medicinal chemistry and drug development, particularly as a precursor

for the synthesis of carbocyclic nucleoside analogues, which are a class of antiviral and

antitumor agents.

Chemical Structure and Stereochemistry
The core structure of Boc-aminocyclopentenol is a five-membered cyclopentene ring

functionalized with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine. The

specific stereoisomer, (1R,4S), is crucial for the synthesis of biologically active target

molecules.

IUPAC Name:tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate[1]

Chemical Formula: C₁₀H₁₇NO₃[2]

Molecular Weight: 199.25 g/mol [1]
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CAS Number: 178152-48-2[3]

The (1R,4S) stereochemistry dictates a cis relationship between the hydroxyl and the Boc-

amino groups on the cyclopentene ring. The absolute configuration at the stereocenters is

critical for its utility in asymmetric synthesis.

Caption: Chemical structure of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.

Quantitative Data
While a complete, tabulated set of spectroscopic data for tert-butyl N-[(1R,4S)-4-

hydroxycyclopent-2-en-1-yl]carbamate is not readily available in the surveyed literature,

extensive data exists for its direct precursors and the closely related oxidized product, (R)-tert-

butyl (4-oxocyclopent-2-en-1-yl)carbamate. This information is invaluable for monitoring the

synthesis and confirming the structural features of the target molecule.

Table 1: Spectroscopic Data for Key Precursors and Related Compounds
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Compound
1H NMR
(CDCl₃) δ
(ppm)

13C NMR
(CDCl₃) δ
(ppm)

IR (neat) νmax
(cm-1)

HRMS (ES+)
m/z

(1R,4S)-4-((tert-

Butyldimethylsilyl

)oxy)cyclopent-2-

en-1-yl acetate

0.04–0.12 (m,

6H), 0.90 (s, 9H),

1.61 (dt, J=14.0,

5.0 Hz, 1H), 2.05

(s, 3H), 2.81 (dt,

J=14.0, 7.5 Hz,

1H), 4.68–4.76

(m, 1H), 5.42–

5.50 (m, 1H),

5.89 (dt, J=5.5,

1.5 Hz, 1H), 5.97

(dt, J=5.5, 1.5

Hz, 1H)[4]

-4.54, -4.49,

18.3, 21.3, 26.0,

41.3, 75.0, 77.1,

131.3, 139.1,

171.0[4]

Not specified Not specified

(R)-tert-Butyl (4-

oxocyclopent-2-

en-1-

yl)carbamate

1.48 (s, 9H), 2.36

(dd, J=18.5, 2.5

Hz, 1H), 2.86

(dd, J=18.5, 6.5

Hz, 1H), 4.73 (br

s, 1H), 5.15 (br s,

1H), 6.23 (dd,

J=5.5, 1.5 Hz,

1H), 7.42 (dd,

J=5.5, 2.5 Hz,

1H)

28.5, 42.6, 51.2,

80.4, 135.8,

162.7, 171.2,

207.2

3325, 2981,

1713, 1691,

1519, 1367,

1254, 1166

C₁₀H₁₅NO₃Na

(MNa⁺) calcd.

220.0944; found

220.0945[4]

Experimental Protocols
The synthesis of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol is a multi-step process. A common

strategy involves the stereoselective reduction of a protected aminocyclopentenone precursor.

The following protocols are based on established synthetic routes for related compounds.
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Synthesis of (1R,4S)-4-[(tert-
Butyldimethylsilyl)oxy]cyclopent-2-enol
This protocol describes the Luche reduction of (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-

enone to yield the corresponding alcohol with high diastereoselectivity.

Materials: (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone, Cerium chloride heptahydrate

(CeCl₃·7H₂O), Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (CH₂Cl₂),

Saturated ammonium chloride (NH₄Cl) solution.

Procedure:

A solution of (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone in methanol is treated

with cerium chloride heptahydrate and stirred until dissolved.

The solution is cooled to -20 °C.

Sodium borohydride is added portion-wise, and the reaction is stirred for 10 minutes at -20

°C, then for 20 minutes at room temperature.

The reaction is quenched by the dropwise addition of saturated ammonium chloride

solution.

The mixture is extracted with dichloromethane.

The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and

concentrated under reduced pressure to yield the product as a mixture of diastereomers,

with the (1R,4S) isomer being the major product.

Introduction of the Boc-Amino Group
A common method for introducing the amine functionality with inversion of stereochemistry is

the Mitsunobu reaction on a suitable alcohol precursor, followed by Boc protection. The

synthesis of the target aminocyclopentenol can be envisioned from an appropriately protected

diol precursor. A more direct route involves the reduction of the corresponding ketone.

General Protocol for Boc Deprotection
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While the goal is the Boc-protected compound, understanding its deprotection is crucial for its

use in further synthesis.

Materials: Boc-protected aminocyclopentanol, 4M Hydrogen Chloride in 1,4-Dioxane,

Acetonitrile.

Procedure:

The Boc-protected aminocyclopentanol is dissolved in 1,4-dioxane.

A 4M solution of hydrogen chloride in 1,4-dioxane is added to the stirred solution.

The reaction is stirred at room temperature for 2 hours.

Acetonitrile is added to precipitate the aminocyclopentanol hydrochloride salt.

The solid is collected by filtration and washed with acetonitrile.[1]

Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway to obtain the enantiomerically

pure Boc-aminocyclopentenol, starting from a known chiral cyclopentenone.
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(S)-4-(TBSO)-cyclopent-2-enone

Luche Reduction
(NaBH4, CeCl3)

(1R,4S)-4-(TBSO)-cyclopent-2-enol

Protection of OH
(e.g., Ac2O, Et3N, DMAP)

(1R,4S)-4-(TBSO)-cyclopent-2-enyl acetate

Deprotection of TBS
(TBAF)

(1R,4S)-4-Hydroxycyclopent-2-enyl acetate
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(DPPA, PPh3, DEAD)

(1S,4R)-4-Azidocyclopent-2-enyl acetate

Reduction of Azide
(e.g., H2, Pd/C)

(1S,4R)-4-Aminocyclopent-2-enyl acetate

Boc Protection
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Hydrolysis of Acetate
(e.g., K2CO3, MeOH)

(1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol

Click to download full resolution via product page

Caption: Synthetic pathway for (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.
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Logical Relationship in Synthesis
The stereochemical control in the synthesis is a critical aspect. The following diagram illustrates

the logical relationship of the key stereochemistry-defining steps.

Chiral Starting Material
((S)-enone)

Diastereoselective
Luche Reduction

cis-Diol Precursor
((1R,4S)-alcohol)

Stereospecific
Mitsunobu Reaction (SN2)

trans-Amino Alcohol
((1R,4S)-amino, (1S)-ol)

Click to download full resolution via product page

Caption: Key stereochemistry-defining steps in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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